molecular formula C19H16FNOS B11366579 N-(4-fluorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(4-fluorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11366579
M. Wt: 325.4 g/mol
InChI Key: OMAYQSLBPNJWIE-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a compound that belongs to the class of benzamides It features a fluorophenyl group, a methyl group, and a thiophen-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-FLUOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(4-CHLOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(4-METHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16FNOS

Molecular Weight

325.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16FNOS/c1-14-4-6-15(7-5-14)19(22)21(13-18-3-2-12-23-18)17-10-8-16(20)9-11-17/h2-12H,13H2,1H3

InChI Key

OMAYQSLBPNJWIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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